

An In-depth Technical Guide to the Potential Therapeutic Targets of BNT113

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Executive Summary

BNT113 is an investigational therapeutic cancer vaccine utilizing a messenger RNA (mRNA)-lipoplex (LPX) platform. Its primary therapeutic targets are the E6 and E7 oncoproteins of Human Papillomavirus type 16 (HPV-16), a high-risk viral type strongly implicated in the etiology of a significant subset of head and neck squamous cell carcinomas (HNSCC) and other malignancies. Unlike conventional small molecule or antibody-based therapies that directly target cellular pathways, BNT113's mechanism of action is to elicit a robust and specific T-cell mediated immune response against tumor cells expressing these viral neoantigens. This document provides a comprehensive overview of the therapeutic targets of BNT113, its mechanism of action, available clinical and preclinical data, and relevant experimental protocols.

Therapeutic Targets: HPV-16 E6 and E7 Oncoproteins

The designated therapeutic targets of B**NT113** are the E6 and E7 oncoproteins encoded by the HPV-16 genome.[1][2] The persistent expression of these proteins is a critical driver of HPV-induced carcinogenesis. They collaboratively disrupt fundamental cellular processes, leading to immortalization and malignant transformation.[3]



- E6 Oncoprotein: The E6 protein primarily functions to promote the degradation of the tumor suppressor protein p53.[4] This is achieved by E6 binding to the cellular E3 ubiquitin ligase E6AP, which then targets p53 for proteasomal degradation.[4] The loss of p53 function abrogates cell cycle arrest and apoptosis in response to DNA damage, a hallmark of cancer.
- E7 Oncoprotein: The E7 oncoprotein's main oncogenic role is the inactivation of the
 retinoblastoma tumor suppressor protein (pRb).[4] By binding to pRb, E7 disrupts the pRbE2F transcription factor complex, leading to the uncontrolled expression of genes required
 for cell cycle progression. E7 expression is also associated with the induction of DNA
 damage and both numerical and structural chromosomal instability.[5]

The constitutive expression of E6 and E7 in HPV-16 positive cancer cells makes them ideal, non-self targets for immunotherapy. As foreign viral antigens, they can be readily recognized by the immune system, minimizing the risk of off-target effects on healthy, non-infected cells.

Mechanism of Action: RNA-Lipoplex Vaccine Platform

BNT113 is a formulation of mRNA encoding the HPV-16 E6 and E7 oncoproteins, encapsulated within lipid nanoparticles to form an RNA-lipoplex.[1][6] This delivery system is designed to protect the mRNA from degradation and facilitate its delivery to antigen-presenting cells (APCs), particularly dendritic cells (DCs), primarily in the spleen following intravenous administration.[1][7]

The proposed mechanism of action unfolds as follows:

- Uptake by APCs: The lipoplex nanoparticles are taken up by APCs.
- mRNA Translation: Inside the APCs, the mRNA is released into the cytoplasm and translated into the full-length E6 and E7 proteins.[1][7]
- Antigen Processing and Presentation: The newly synthesized E6 and E7 proteins are
 processed by the cellular antigen-processing machinery and presented on the surface of the
 APCs via both Major Histocompatibility Complex (MHC) Class I and Class II molecules.

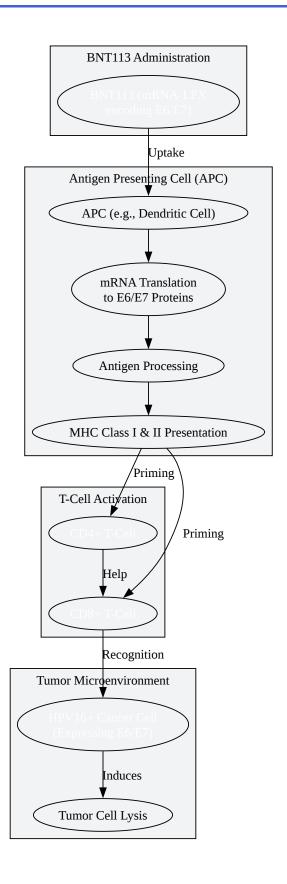
Foundational & Exploratory





- T-Cell Priming and Activation: The presentation of E6 and E7-derived peptides on MHC molecules leads to the priming and activation of antigen-specific CD8+ and CD4+ T-cells.[1]
 [7]
- Tumor Cell Recognition and Elimination: The activated cytotoxic CD8+ T-cells recognize and kill tumor cells expressing the E6 and E7 oncoproteins. The helper CD4+ T-cells orchestrate a broader and more sustained anti-tumor immune response.





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Preclinical and Clinical Data

BNT113 is currently being evaluated in clinical trials, most notably the AHEAD-MERIT study. While comprehensive efficacy data from the randomized portion of the trial are pending, preliminary results from the safety run-in cohort and the earlier HARE-40 trial have been presented.

Immunogenicity

Data from the investigator-initiated Phase 1/2 HARE-40 trial and the AHEAD-MERIT safety runin cohort have demonstrated that B**NT113** induces potent, de novo, antigen-specific T-cell responses against both HPV-16 E6 and E7 antigens.[2][6][8]

Clinical Activity and Safety

Preliminary data from the AHEAD-MERIT trial's safety run-in cohort, which evaluates B**NT113** in combination with the anti-PD-1 antibody pembrolizumab, have been presented.

Table 1: Summary of AHEAD-MERIT Safety Run-in Cohort Data



Parameter	Finding	Citation
Safety Profile	The combination of BNT113 and pembrolizumab was well-tolerated.	[8][9]
Treatment-related adverse events were primarily mild to moderate (Grade 1-2), often presenting as flu-like symptoms.	[8][9]	_
No alarming safety signals were observed in the initial 15 patients.	[9]	
Efficacy	The combination showed promising efficacy in patients with unresectable recurrent or metastatic HPV16+ PD-L1+ HNSCC.	[8]
Response rates in trials combining PD-1 inhibitors with vaccines in similar patient populations have been noted to exceed 45-50%.	[8]	
Biomarkers	Biomarker analysis of a limited number of patients indicated HPV-specific T-cell activation in peripheral blood.	[8]

AHEAD-MERIT Clinical Trial Design

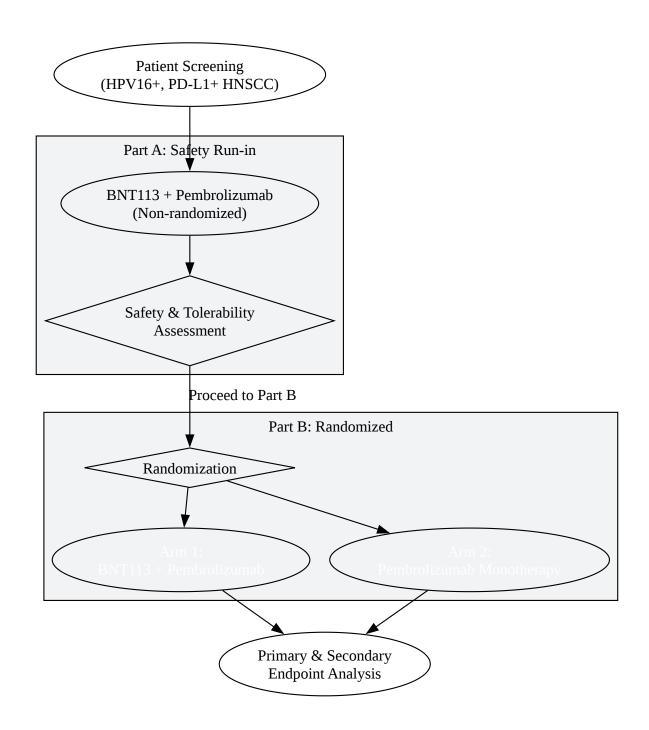
The AHEAD-MERIT study (NCT04534205) is a Phase II, open-label, randomized trial designed to evaluate the efficacy and safety of B**NT113** in combination with pembrolizumab versus pembrolizumab monotherapy as a first-line treatment for patients with unresectable recurrent or metastatic HPV16+ HNSCC that expresses PD-L1.[8][10]



Table 2: AHEAD-MERIT (NCT04534205) Trial Overview

Parameter	Description
Phase	II
Study Design	Open-label, randomized, controlled, multi-center
Patient Population	Adults with unresectable recurrent or metastatic HPV16+ HNSCC expressing PD-L1 (CPS ≥1), who have not received prior systemic therapy for advanced disease.
Part A: Safety Run-in	A non-randomized phase to confirm the safety and tolerability of BNT113 in combination with pembrolizumab.
Part B: Randomized	Patients are randomized to receive either BNT113 in combination with pembrolizumab or pembrolizumab monotherapy.
Primary Objectives	To evaluate the objective response rate (ORR) and overall survival (OS).
Secondary Objectives	To assess progression-free survival (PFS), duration of response (DoR), safety, and immunogenicity.





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Experimental Protocols

The following sections outline representative methodologies for key experiments relevant to the evaluation of BNT113. These are generalized protocols and specific parameters may vary based on the exact experimental setup.

Immunogenicity Assessment by ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level, making it ideal for monitoring T-cell responses to vaccination.[2]

Objective: To determine the number of HPV-16 E6/E7-specific T-cells producing a specific cytokine (e.g., IFN-y) upon stimulation.

Methodology:

- Plate Coating: A 96-well ELISpot plate with a PVDF membrane is pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-y antibody) and incubated overnight.[11]
- Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples. A defined number of cells (e.g., 250,000 cells/well) are added to the coated wells.
 [3]
- Stimulation: Cells are stimulated with peptide pools spanning the HPV-16 E6 and E7
 proteins. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are
 included. The plate is incubated to allow for cytokine secretion.
- Detection: After incubation, the cells are washed away. A biotinylated detection antibody specific for a different epitope of the target cytokine is added to the wells.[12]
- Signal Development: An enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added, followed by a precipitating substrate. This results in the formation of a colored spot at the location of each cytokine-secreting cell.[2][12]



Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader.
 The results are expressed as the number of spot-forming units (SFU) per million cells.

T-Cell Phenotyping and Function by Flow Cytometry

Multiparameter flow cytometry is used to characterize the phenotype and function of T-cell populations in response to BNT113 vaccination.[13][14]

Objective: To identify and quantify different T-cell subsets (e.g., naïve, memory, effector) and assess their activation and cytotoxic potential.

Methodology:

- Sample Preparation: PBMCs are isolated from patient blood.
- In Vitro Stimulation: Cells are stimulated ex vivo with E6/E7 peptide pools for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular cytokine accumulation.
- Surface Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify T-cell populations (e.g., CD3, CD4, CD8) and memory/effector markers (e.g., CD45RA, CCR7). Activation markers (e.g., CD137, CD69) can also be included.[15]
- Fixation and Permeabilization: Cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access intracellular targets.
- Intracellular Staining: Cells are stained with antibodies against intracellular cytokines (e.g., IFN-y, TNF-α) and cytotoxic molecules (e.g., Granzyme B, Perforin).[5]
- Data Acquisition: Stained cells are analyzed on a multiparameter flow cytometer.
- Data Analysis: The data is analyzed using specialized software to gate on specific T-cell populations and quantify the percentage of cells expressing the markers of interest.

Conclusion



BNT113 represents a targeted immunotherapeutic approach that leverages the foreign nature of HPV-16 oncoproteins E6 and E7 to induce a specific anti-tumor immune response. The RNA-lipoplex platform provides an effective means of delivering the mRNA-encoded antigens to elicit this response. Preliminary clinical data suggest that BNT113 is immunogenic and has a manageable safety profile when combined with checkpoint inhibition. The ongoing AHEAD-MERIT trial will be crucial in definitively establishing the clinical benefit of this therapeutic strategy for patients with HPV-16 positive head and neck cancers. The experimental protocols outlined provide a framework for the continued evaluation of BNT113 and other cancer vaccines in development.

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